Azocan-1-yl(4-ethylphenyl)methanone
Description
Azocan-1-yl(4-ethylphenyl)methanone is a ketone derivative featuring an 8-membered azacycloalkane (azocan) ring attached to a 4-ethylphenyl group via a methanone bridge. Its molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol. The azocan ring confers conformational flexibility, while the 4-ethylphenyl substituent enhances lipophilicity, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
azocan-1-yl-(4-ethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-14-8-10-15(11-9-14)16(18)17-12-6-4-3-5-7-13-17/h8-11H,2-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISPZGSUIICSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azocan-1-yl(4-ethylphenyl)methanone typically involves the reaction of azocane with 4-ethylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl(4-ethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azocane ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azocane or phenyl derivatives.
Scientific Research Applications
Azocan-1-yl(4-ethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azocan-1-yl(4-ethylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural Comparison
| Compound | Molecular Formula | Ring Size | Key Substituents |
|---|---|---|---|
| Azocan-1-yl(4-ethylphenyl)methanone | C₁₅H₂₁NO | 8-membered | 4-ethylphenyl |
| 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone | C₁₄H₁₈FNO | 7-membered | 3-fluoro, 4-azepan |
| (3-Ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone | C₂₂H₂₀O₃ | N/A | Ethyl, methoxy, naphthalene |
Thermal Stability
Compounds with hydrogen-bonding networks, such as di(1H-tetrazol-5-yl)methanone oxime, exhibit high decomposition temperatures (288.7°C) due to robust intermolecular interactions . In contrast, this compound lacks strong H-bond donors, suggesting lower thermal stability, though this remains speculative without experimental data.
Table 2. Thermal Decomposition Data
| Compound | Decomposition Temperature (°C) | Reference |
|---|---|---|
| Di(1H-tetrazol-5-yl)methanone oxime | 288.7 | |
| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6 |
Crystallographic Properties
The gem-diol/ketone analogue (Compound 4) crystallizes in the orthorhombic space group Pbc2(1) with a density of 1.675 g·cm⁻³, stabilized by hydrogen bonding . This compound may adopt a similar space group but with altered packing due to its ethyl substituent, which could disrupt symmetry.
Table 3. Crystallographic Parameters
| Compound | Space Group | Density (g·cm⁻³) | Reference |
|---|---|---|---|
| Gem-diol/ketone (Compound 4) | Pbc2(1) | 1.675 |
Q & A
Basic: What are the standard synthetic routes for Azocan-1-yl(4-ethylphenyl)methanone, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis of this compound typically involves coupling an azocane moiety with a substituted benzophenone precursor. A gold-catalyzed amide synthesis approach, as demonstrated for structurally similar compounds, can be adapted by substituting the nitro group in the aryl component with an ethyl group . Key parameters include:
- Catalysts : Gold(I) or palladium-based catalysts for efficient coupling.
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates.
- Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
Purification via column chromatography (silica gel, gradient elution) is critical for isolating the product with >95% purity .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the azocane ring’s proton environment and the ethylphenyl group’s substitution pattern. Compare chemical shifts with analogous compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) .
- X-ray Crystallography : Resolve the 3D conformation of the azocane ring and ketone group, particularly for studying ring puckering or crystallographic purity .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns using ESI or EI-MS .
Advanced: How can computational methods predict the biological activity of this compound against specific enzyme targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s ketone group and enzyme active sites (e.g., kinases or proteases). Parameterize force fields to account for the azocane ring’s flexibility .
- QSAR Modeling : Train models on datasets of structurally related compounds (e.g., indolizin-based derivatives) to predict IC values for targets like antimicrobial enzymes .
- MD Simulations : Simulate ligand-receptor binding over 100 ns to assess stability, focusing on the ethylphenyl group’s hydrophobic interactions .
Advanced: How to resolve contradictions in dipole moment measurements between experimental and computational data?
Methodological Answer:
- Solvatochromic Shifts : Measure the compound’s UV/Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to compute ground-state () and excited-state () dipole moments experimentally .
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compare computed dipole moments with experimental values. Discrepancies may arise from solvent effects or conformational flexibility in the azocane ring .
Advanced: What strategies address low solubility of this compound in pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining biocompatibility .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the azocane nitrogen, reversible under physiological conditions .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to improve bioavailability in in vivo models .
Advanced: How to model the azocane ring’s conformation using Cremer-Pople parameters?
Methodological Answer:
- Coordinate Definition : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. Calculate the puckering amplitude () and phase angle () from X-ray or DFT-optimized structures .
- Comparative Analysis : Benchmark against similar 8-membered rings (e.g., azepane derivatives) to identify steric or electronic drivers of conformation .
- Software Tools : Use Gaussian or ORCA for geometry optimization, followed by in-house scripts to compute puckering parameters .
Advanced: What analytical approaches validate purity and structural integrity in complex matrices?
Methodological Answer:
- HPLC-PDA : Employ a C18 column (3.5 µm, 4.6 × 150 mm) with a water/acetonitrile gradient (0.1% TFA) to detect impurities <0.1% .
- LC-MS/MS : Combine retention time alignment with MS/MS fragmentation to distinguish the target compound from isobaric metabolites in biological samples .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) to confirm crystallinity and solvent-free synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
